tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1223748-37-5
VCID: VC0169372
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO
Molecular Formula: C13H23NO3
Molecular Weight: 241.331

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.: 1223748-37-5

Cat. No.: VC0169372

Molecular Formula: C13H23NO3

Molecular Weight: 241.331

* For research use only. Not for human or veterinary use.

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 1223748-37-5

Specification

CAS No. 1223748-37-5
Molecular Formula C13H23NO3
Molecular Weight 241.331
IUPAC Name tert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3
Standard InChI Key BBMPPFABSXELKV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO

Introduction

Basic Properties and Structure

Chemical Identification and Physical Properties

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate possesses distinct chemical and physical properties that make it valuable for various applications. The following table summarizes its key identification parameters:

PropertyValue
CAS Number1223748-37-5
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Standard InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3
Standard InChIKeyBBMPPFABSXELKV-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2CCCC2(C1)CO

The compound has a complex three-dimensional structure characterized by a bicyclic framework comprising a pyrrolidine ring fused with a cyclopentane moiety .

Structural Features

The structural integrity of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is defined by several key features:

  • A hexahydrocyclopenta[c]pyrrole core serving as the central structural element

  • A tert-butyl carbamate (Boc) protecting group attached to the pyrrole nitrogen

  • A hydroxymethyl substituent at the 3a position, creating a quaternary carbon center

  • A saturated bicyclic system with potential for stereochemical variations

These structural characteristics contribute significantly to the compound's chemical behavior and its utility in organic synthesis.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically employs several well-established organic chemistry methodologies:

Paal-Knorr Pyrrole Synthesis

One of the principal methods for synthesizing this compound involves a modified Paal-Knorr pyrrole synthesis, which includes:

  • Condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines

  • Catalytic amounts of iron (III) chloride to facilitate the reaction

  • Carefully controlled reaction conditions to ensure optimal yields

Multi-step Synthetic Approaches

Alternative synthetic pathways may involve:

  • Cyclization reactions starting from precursors with pre-established functional groups

  • Functional group modifications of existing cyclopenta[c]pyrrole derivatives

  • Stereoselective transformations to control the configuration at key stereogenic centers

Industrial Production Methods

For larger-scale production, the synthesis is typically modified to enhance efficiency and yield:

  • Implementation of continuous flow reactors to improve reaction control

  • Automated synthesis platforms for consistent product quality

  • Optimized purification methods, including advanced chromatographic techniques

Chemical Reactions and Reactivity

Functional Group Reactivity

The reactivity profile of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is largely determined by its functional groups:

Hydroxymethyl Group Transformations

The primary hydroxyl functionality can engage in various chemical transformations:

  • Oxidation to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Nucleophilic substitution reactions to introduce diverse functional groups

  • Esterification or etherification to modify the hydroxyl moiety

Carbamate Group Reactions

The tert-butyl carbamate (Boc) group serves as both a protecting group and a reactive site:

  • Acid-catalyzed deprotection to reveal the free amine

  • Nucleophilic substitution with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

  • Potential for transesterification under appropriate conditions

Reduction Reactions

The compound can undergo various reduction processes:

  • Selective reduction of specific functional groups using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Complete reduction of the pyrrole ring under forcing conditions

  • Stereoselective reductions that can influence the stereochemistry of the resulting product

Applications in Research and Industry

Pharmaceutical Intermediates

tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a valuable intermediate in pharmaceutical synthesis:

  • Building block for the development of complex medicinal compounds

  • Precursor for the synthesis of bioactive molecules

  • Scaffold for structure-activity relationship studies in drug discovery

Chemical Research Applications

In the field of organic chemistry research, this compound finds application as:

  • A model substrate for studying reaction mechanisms

  • An intermediate in the synthesis of complex organic molecules

  • A template for the development of new synthetic methodologies

Industrial Utilization

The industrial applications extend to:

  • Production of specialty chemicals with specific functional properties

  • Development of advanced materials

  • Component in the synthesis of fine chemicals

Biological Activity and Mechanism of Action

Structure-Activity Relationships

The biological activity of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its derivatives is influenced by:

  • The three-dimensional arrangement of functional groups

  • Stereochemical configuration at key positions

  • Molecular interactions with biological targets

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:

CompoundKey Structural DifferenceNotable Properties
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-2(1H)-carboxylateDifferent ring fusion patternAltered reactivity profile
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[d]pyrrole-2(1H)-carboxylateAlternative ring junctionDifferent stereochemical constraints
tert-butyl (3aR,5r,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylateHydroxyl group at position 5Modified hydrogen-bonding capability
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochlorideEthyl ester and hydrochloride saltDifferent solubility and reactivity

These structural variations can significantly impact the compound's physical properties, chemical reactivity, and potential biological activities .

Functional Group Variations

The effect of structural modifications on reactivity and applications has been documented:

  • Changes in the position of the hydroxyl group affect hydrogen bonding capabilities

  • Variations in the protecting group influence stability and reactivity

  • Alterations in the ring system modify conformational preferences and molecular recognition

Current Research Trends and Future Perspectives

Recent Advances in Synthesis

Recent research has focused on developing improved synthetic methodologies for tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and related compounds:

  • More efficient catalytic systems for key transformation steps

  • Stereoselective approaches to control the configuration at stereogenic centers

  • Green chemistry protocols to minimize environmental impact

Emerging Applications

Emerging applications of this compound and its derivatives include:

  • Development of novel pharmaceutical agents

  • Exploration of its potential as a scaffold for bioactive molecules

  • Investigation of structure-activity relationships in various biological systems

Future Research Directions

Future research involving tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may explore:

  • Its utility in the synthesis of complex natural products

  • Detailed mechanistic studies of its transformations

  • Expansion of its applications in materials science and chemical biology

Analytical Methods for Characterization

Spectroscopic Identification

The structural characterization of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically employs:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals include:

  • tert-butyl protons appearing as a singlet at approximately δ 1.46–1.52 ppm (9H)

  • Cyclopenta-pyrrolidine backbone protons between δ 2.17–3.69 ppm

  • Hydroxymethyl protons showing characteristic splitting patterns

Infrared (IR) Spectroscopy

Characteristic IR absorption bands include:

  • O-H stretching from the hydroxyl group

  • C=O stretching from the carbamate functionality

  • C-N stretching from the pyrrolidine ring

Chromatographic Methods

Purity assessment and isolation typically involve:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems

  • Column chromatography for purification purposes

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